![molecular formula C19H28BNO3 B1458409 (4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 1509932-02-8](/img/structure/B1458409.png)
(4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Overview
Description
The compound (4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
is an organic compound. It has a molecular formula of C17H27BN2O2 and a molecular weight of 302.22 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Therapeutic Agents in Leukemia Treatment
Compounds similar to the one you’ve mentioned have been used as therapeutic agents in leukemia treatment due to their ability to inhibit tyrosine kinases .
Organic Intermediate in Drug Synthesis
Such compounds often serve as organic intermediates with borate and sulfonamide groups, which are valuable in synthesizing drugs for treating tumors and microbial infections .
Enzyme Inhibitors or Ligand Drugs
Boric acid derivatives, which are structurally related to your compound, are utilized as enzyme inhibitors or specific ligand drugs in anticancer drug design .
Nonlinear Optical (NLO) Devices
Organic compounds with similar structures are investigated for their use in NLO devices due to their non-centrosymmetric structure and π-bonds .
Cytotoxic Activity Testing
Derivatives of similar compounds have been tested for cytotoxic activity against human tumor cell lines, although they did not show pronounced effects .
ALK and ROS1 Dual Inhibitors
Piperidine derivatives are designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-14-9-11-21(12-10-14)17(22)15-7-6-8-16(13-15)20-23-18(2,3)19(4,5)24-20/h6-8,13-14H,9-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIZZXYUACBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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